2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
Overview
Description
“2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride” is a compound that contains a benzodiazole ring, which is a type of heterocyclic compound . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring, an amino group, and a propanoic acid group . The InChI code for a similar compound, 2-amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol dihydrochloride, is 1S/C11H15N3O.2ClH/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14;;/h2-5,8,15H,6-7,12H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a similar compound, 2-amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol dihydrochloride, is 278.18 .Scientific Research Applications
Chemical Synthesis and Structural Studies
- The compound has been utilized in the synthesis of various chemical structures. For instance, Chernyshev et al. (2010) described the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, indicating the potential of such compounds in creating new chemical entities (Chernyshev, Chernysheva, & Starikova, 2010).
- Mickevičius et al. (2013) synthesized β-amino acids and their derivatives, demonstrating the compound's role in developing molecules with potential biological activities (Mickevičius, Voskienė, Jonuškienė, Kolosej, Šiugždaitė, Venskutonis, Kazernavičiūtė, Brazienė, & Jakienė, 2013).
Biological and Pharmaceutical Research
- The rearrangement and transformation of similar compounds have been studied for their biological and pharmaceutical applications. For instance, Shepherd et al. (2002) investigated compounds as potentiators of AMPA receptors, highlighting the significance of these compounds in neuropharmacology (Shepherd, Aikins, Bleakman, Cantrell, Rearick, Simon, Smith, Stephenson, Zimmerman, Mandelzys, Jarvie, Ho, Deverill, & Kamboj, 2002).
- The antimicrobial and plant growth-promoting properties of related compounds have also been explored, as seen in the work by Desai and Parekh (2021), who investigated the antibacterial activity of alanine derivatives (Desai & Parekh, 2021).
Material Science and Corrosion Inhibition
- In the field of material science, Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, demonstrating their application as corrosion inhibitors for mild steel (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets to induce a variety of biological responses .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects .
properties
IUPAC Name |
2-amino-3-(benzimidazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-7(10(14)15)5-13-6-12-8-3-1-2-4-9(8)13;/h1-4,6-7H,5,11H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFNRUJUPKWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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